3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene
Description
Structural Features and Chemical Significance of the N,N-Dimethylamino, Phenyl, and Alkene Moieties in Organic Chemistry
The chemical behavior of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is dictated by the interplay of its three primary functional components: the N,N-dimethylamino group, the phenyl ring, and the 2-methyl-1-propene (isobutenyl) moiety. Each of these groups imparts distinct and significant characteristics to the molecule.
The N,N-Dimethylamino group (-N(CH₃)₂) is a tertiary amine that functions as a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. rsc.org This property increases the electron density of the attached phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions. The dimethylamino group is a feature in a wide range of pharmacologically active substances, including agents for the central nervous system, antihistamines, and analgesics. rsc.org It is also recognized as a versatile directing group in organic synthesis, capable of guiding functionalizations at various positions on an aromatic ring. nih.gov
The Phenyl group (-C₆H₅) is a cyclic, aromatic moiety derived from benzene. turito.comtestbook.com Its key feature is aromaticity, a state of enhanced stability due to the delocalization of π-electrons across the planar ring of sp² hybridized carbon atoms. wikipedia.orgyoutube.com The phenyl group is generally hydrophobic and sterically demanding. wikipedia.org While it is relatively resistant to oxidation and reduction, it readily participates in electrophilic substitution reactions. youtube.com Electronically, it acts as an inductively withdrawing group but can be a resonance donating group when conjugated with a suitable substituent. wikipedia.org
The Alkene moiety , specifically the 2-methyl-1-propene group, contains a carbon-carbon double bond, which is a site of high electron density and reactivity. weimiaobio.com Alkenes are crucial intermediates in organic synthesis, serving as precursors for a vast array of functional groups through addition reactions such as halogenation, hydration, hydroboration-oxidation, and ozonolysis. masterorganicchemistry.comlibretexts.org The presence of the double bond also allows for polymerization, making alkenes the fundamental building blocks for many plastics and polymers. weimiaobio.comlibretexts.org
| Functional Group | Key Structural Feature | Primary Chemical Significance | Typical Reactions |
|---|---|---|---|
| N,N-Dimethylamino | Nitrogen with two methyl groups and a lone pair | Strong electron-donating group, directing group, enhances water solubility. rsc.org | Nucleophilic reactions, directs electrophilic aromatic substitution. rsc.orgnih.gov |
| Phenyl | Hexagonal planar ring of six carbon atoms. wikipedia.org | Aromatic stability, hydrophobicity, steric bulk. wikipedia.org | Electrophilic aromatic substitution. youtube.com |
| Alkene (2-methyl-1-propene) | Carbon-carbon double bond. weimiaobio.com | Reactive site for synthesis, precursor to polymers. weimiaobio.comlibretexts.org | Electrophilic addition, oxidation, reduction, polymerization. masterorganicchemistry.comlibretexts.org |
Overview of Analogous Compounds and their Foundational Contributions to Chemical Synthesis and Theory
The structural motifs within this compound are present in numerous other compounds that have been pivotal in the development of organic chemistry. These analogous structures provide a framework for understanding the potential reactivity and applications of the target molecule.
Allylic amines , which feature an amine attached to a carbon atom adjacent to a double bond, are a significant class of compounds. They are prevalent in pharmaceuticals and serve as versatile building blocks. incatt.nl The synthesis of chiral allylic amines, in particular, is a major focus of modern synthetic chemistry due to their role in constructing complex, biologically active molecules. incatt.nlacs.org For instance, drugs like Naftifine and Cinnarizine contain allylic amine structures. incatt.nl
Enaminones , such as 3-dimethylamino-1-phenyl-2-propen-1-one, share the conjugated system of a dimethylamino group and a double bond, but with a carbonyl group instead of a simple phenyl ring. nih.govsigmaaldrich.com These compounds are valuable synthetic intermediates used in the preparation of various heterocyclic systems, including natural products. nih.gov
Phenylpropanoids are a broad class of natural products derived from the amino acid phenylalanine. They share the C₆-C₃ skeleton (a phenyl ring attached to a three-carbon chain). While the target molecule is not a natural product, its basic framework is analogous to this family, which includes compounds with diverse biological activities.
| Compound Name | Structure | Key Similarity | Significance |
|---|---|---|---|
| This compound | C₁₂H₁₇N | Target Compound | Subject of this analysis. |
| Cinnarizine | C₂₆H₂₈N₂ | Allylic amine with phenyl groups | Pharmaceutical (antihistamine, calcium channel blocker). incatt.nl |
| 3-Dimethylamino-1-phenyl-2-propen-1-one | C₁₁H₁₃NO | Conjugated N,N-dimethylamino, alkene, and phenyl moieties. sigmaaldrich.com | Versatile synthetic intermediate for heterocycles. nih.gov |
| Tramadol | C₁₆H₂₅NO₂ | 3-substituted phenyl ring with a dimethylamino-propane derivative. google.com | Centrally acting analgesic. google.com |
Current Research Gaps and Emerging Challenges in the Study of Phenyl-Substituted Allylic Amine Derivatives
The synthesis and functionalization of phenyl-substituted allylic amines, while a mature field, still present significant challenges that constitute active areas of research. A primary difficulty lies in achieving high levels of selectivity—specifically, regioselectivity, stereoselectivity, and enantioselectivity—during their synthesis.
Another challenge is controlling the regioselectivity to favor either the linear or branched product, which is often dictated by the specific ligand, substrate, and reaction conditions used. acs.org Furthermore, for more complex molecules, achieving high enantioselectivity (the preferential formation of one enantiomer over the other) remains a key objective, driving the development of new chiral ligands and catalytic systems. acs.org The development of methods that can directly aminate unactivated alkenes using a broad range of simple amines without pre-functionalization or protecting groups is a major frontier in this area. incatt.nl
Scope and Objectives for Advanced Academic Investigations on this compound
Given the absence of extensive literature on this compound itself, there is a broad scope for foundational academic investigation. Future research can be structured around several key objectives:
Development of Novel Synthetic Routes: A primary objective would be to establish an efficient, high-yield, and stereoselective synthesis for the compound. This could involve exploring modern catalytic methods, such as palladium-catalyzed cross-coupling or C-H functionalization, that avoid the challenges outlined in the previous section.
Full Physicochemical Characterization: A thorough characterization of the molecule's properties is necessary. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of physical properties (melting point, boiling point, solubility), and crystallographic studies to understand its solid-state structure.
Exploration of Reactivity: Systematic investigation of the compound's reactivity at its key functional groups is warranted. This would involve studying its participation in electrophilic aromatic substitution (directed by the dimethylamino group), addition reactions at the alkene double bond, and its potential as a ligand in organometallic chemistry.
Polymerization Studies: The terminal alkene functionality suggests that the compound could serve as a monomer. Investigating its ability to undergo polymerization could lead to novel polymeric materials with potentially interesting electronic or physical properties derived from the pendant dimethylaminophenyl groups.
Computational Modeling: Theoretical studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. This could help predict its reactivity and guide experimental work. researchgate.net
By pursuing these objectives, the scientific community can fill the existing knowledge gap and fully elucidate the chemical nature and potential utility of this compound.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylprop-2-enyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)8-11-6-5-7-12(9-11)13(3)4/h5-7,9H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDDAKZKHRTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229777 | |
| Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-69-3 | |
| Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Reactivity and Mechanistic Studies of 3 3 N,n Dimethylamino Phenyl 2 Methyl 1 Propene
Chemical Transformations Involving the Alkene Moiety of the Compound
The reactivity of the 1,1-disubstituted alkene is influenced by the attached 3-(N,N-dimethylamino)phenyl group. This group, while not in direct conjugation with the double bond, can exert electronic effects that influence the stability of intermediates formed during reactions.
Electrophilic addition to the alkene moiety of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is expected to proceed in a regioselective manner, governed by Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents masterorganicchemistry.comyoutube.com.
The mechanism involves the protonation of the double bond to form a carbocation intermediate. Addition of the electrophile (e.g., H⁺) to the terminal carbon (C1) of the propene unit leads to the formation of a more stable tertiary carbocation at C2. This tertiary carbocation is further stabilized by hyperconjugation and the weak electron-donating inductive effect of the attached phenyl ring. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the Markovnikov product. The presence of the electron-donating N,N-dimethylamino group at the meta position of the phenyl ring has a minor electronic influence on the stability of the benzylic carbocation compared to ortho or para substituents, but the inherent stability of the tertiary carbocation remains the dominant factor directing the regioselectivity.
| Reagent (Electrophile) | Predicted Major Product | Regioselectivity |
|---|---|---|
| HBr | 2-Bromo-1-[(3-N,N-dimethylamino)phenyl]-2-methylpropane | Markovnikov |
| HCl | 2-Chloro-1-[(3-N,N-dimethylamino)phenyl]-2-methylpropane | Markovnikov |
| H₂O / H₂SO₄ (cat.) | 1-[(3-N,N-dimethylamino)phenyl]-2-methyl-2-propanol | Markovnikov |
The compound possesses an allylic position—the methylene (CH₂) group adjacent to both the phenyl ring and the double bond. This position is susceptible to radical substitution reactions because the resulting allylic radical is resonance-stabilized. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and bromine radicals, favoring allylic substitution over electrophilic addition to the alkene libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com. The reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator masterorganicchemistry.com.
The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of a radical initiator or the N-Br bond of NBS generates a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical and HBr chemistrysteps.com. The HBr then reacts with NBS to generate a molecule of Br₂ libretexts.org.
Propagation: The allylic radical reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain libretexts.orgmasterorganicchemistry.com.
Radical addition to the alkene, for instance with HBr in the presence of peroxides (anti-Markovnikov addition), is also a possible reaction pathway. In this case, the bromine radical would add to the less substituted carbon (C1) to generate the more stable tertiary radical at C2, which would then abstract a hydrogen from HBr.
| Reagent/Conditions | Primary Site of Reaction | Predicted Major Product |
|---|---|---|
| NBS, CCl₄, light (hν) | Allylic Position | 3-Bromo-3-[(3-N,N-dimethylamino)phenyl]-2-methyl-1-propene |
| HBr, ROOR (peroxides) | Alkene | 1-Bromo-3-[(3-N,N-dimethylamino)phenyl]-2-methylpropane |
| Catalytic SeO₂, TBHP | Allylic Position | 3-[(3-N,N-dimethylamino)phenyl]-2-methyl-2-propen-1-ol |
The alkene moiety can participate in cycloaddition reactions, where two molecules combine to form a cyclic adduct libretexts.org. The specific type of cycloaddition depends on the reaction partner and conditions.
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring wikipedia.orglibretexts.org. The alkene in this compound can act as a dienophile. Its reactivity is enhanced if the diene is electron-rich, as the phenyl group provides some electron-withdrawing character through its pi system. Styrenes themselves can be problematic dienes in Diels-Alder reactions, often requiring harsh conditions and leading to side reactions like polymerization nih.govresearchgate.net. However, as a dienophile, the compound would react with electron-rich dienes like 2,3-dimethyl-1,3-butadiene under thermal conditions to yield a cyclohexene derivative.
[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane ring libretexts.org. These reactions are typically photochemically induced. The alkene in the title compound could potentially dimerize or react with another alkene, such as maleic anhydride, under UV irradiation. The regioselectivity and stereoselectivity of such reactions can be complex. While thermally allowed [2+2] cycloadditions are rare, they can occur with highly activated alkenes.
As a derivative of styrene (B11656), this compound is a monomer that can be expected to undergo polymerization. The presence of the electron-donating N,N-dimethylamino group makes the alkene nucleophilic and capable of stabilizing a positive charge on the adjacent benzylic carbon. Consequently, cationic polymerization is a highly favorable pathway askfilo.comlibretexts.orgwikipedia.org.
Cationic polymerization is initiated by electrophiles, such as Lewis acids (e.g., BF₃, SnCl₄) with a co-initiator like water pslc.ws. The initiator generates a carbocation from the monomer, which then acts as the propagating species. This cationic center adds to subsequent monomer units in a chain-growth fashion libretexts.orgwikipedia.org. The electron-donating N,N-dimethylamino group, even from the meta-position, enhances the stability of the propagating cationic intermediate, which facilitates the polymerization process askfilo.com. The 2-methyl group on the double bond also contributes to the stability of the tertiary carbocation formed during polymerization.
Atom Transfer Radical Polymerization (ATRP) is another method that could be employed. However, polymers bearing electron-donating groups synthesized via ATRP sometimes show broader polydispersity compared to those with electron-withdrawing groups, potentially due to chain transfer effects cmu.edu.
Reactions of the N,N-Dimethylamino Functional Group
The nitrogen atom of the N,N-dimethylamino group has a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with various electrophiles.
The N,N-dimethylamino group readily undergoes quaternization when treated with an alkyl halide. This classic Sₙ2 reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium salt semanticscholar.orgnih.gov. The reaction rate is influenced by the solvent, with polar solvents generally accelerating the process by stabilizing the charged transition state nih.gov. A variety of alkylating agents can be used to synthesize different quaternary ammonium salts mdpi.comresearchgate.netsemanticscholar.org.
| Alkylating Agent | Resulting Quaternary Ammonium Salt Cation | Counterion |
|---|---|---|
| Methyl Iodide (CH₃I) | N,N,N-Trimethyl-[3-(2-methyl-2-propen-1-yl)phenyl]ammonium | Iodide (I⁻) |
| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N,N-dimethyl-[3-(2-methyl-2-propen-1-yl)phenyl]ammonium | Bromide (Br⁻) |
| Benzyl Chloride (PhCH₂Cl) | N-Benzyl-N,N-dimethyl-[3-(2-methyl-2-propen-1-yl)phenyl]ammonium | Chloride (Cl⁻) |
Oxidation Reactions of the Tertiary Amine
The tertiary amine group, N,N-dimethylamino, is susceptible to oxidation. The reaction products can vary depending on the oxidizing agent and reaction conditions. Common oxidation reactions for tertiary amines like the one present in this compound include N-oxide formation, oxidative N-dealkylation, and reactions involving the aromatic ring.
With reagents such as hydrogen peroxide or peroxy acids, the nitrogen atom can be oxidized to form the corresponding N-oxide. This reaction proceeds via the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidizing agent.
Oxidative N-dealkylation can also occur, leading to the removal of one of the methyl groups and the formation of a secondary amine, along with formaldehyde. This process is often catalyzed by enzymes or specific chemical reagents and can proceed through a radical cation intermediate.
In some cases, oxidation of N,N-dimethylaniline derivatives can lead to more complex products. For instance, the oxidation of N,N-dimethylaniline with cupric chloride has been shown to produce N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane, which are intermediates in the formation of dyes like crystal violet. semanticscholar.orgrsc.org The reaction with benzoyl peroxide can also lead to a complex mixture of products, including the Wöhler salt of tetramethylbenzidine. cdnsciencepub.com
Electrophilic Aromatic Substitution on the Phenyl Ring and its Directing Effects
The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen atom's lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. organicchemistrytutor.com The increased electron density is most pronounced at the ortho and para positions.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to the N,N-dimethylamino group. The 2-methyl-1-propene substituent is a weakly activating alkyl group and also directs to the ortho and para positions. Given the steric hindrance from the 2-methyl-1-propene group at the meta position, electrophilic attack will be directed to the positions ortho and para to the strongly activating N,N-dimethylamino group.
However, under strongly acidic conditions, the tertiary amine can be protonated to form an N,N-dimethylanilinium ion (-N(CH₃)₂H⁺). This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. stackexchange.com Therefore, the outcome of electrophilic aromatic substitution on this compound can be highly dependent on the pH of the reaction medium.
| Substituent Group | Activating/Deactivating | Directing Effect |
| -N(CH₃)₂ | Strongly Activating | Ortho, Para |
| -CH₂C(CH₃)=CH₂ | Weakly Activating | Ortho, Para |
| -N(CH₃)₂H⁺ (in strong acid) | Strongly Deactivating | Meta |
Investigations into Rearrangement Reactions of the Compound
The 2-methyl-1-propene group attached to the phenyl ring introduces the possibility of rearrangement reactions, particularly those involving the allylic system. While specific studies on this compound are lacking, analogous systems suggest potential transformations.
One possible rearrangement is a sigmatropic rearrangement, such as the Cope rearrangement, if the molecule were to have a suitable diene system. study.com More relevant to the current structure are allylic rearrangements. masterorganicchemistry.com For instance, under certain conditions, such as radical or acid catalysis, the double bond could migrate. However, in this specific compound, the double bond is at the terminus of the chain, making a simple tautomerization-like rearrangement less likely without a catalyst.
It is also conceivable that under certain reaction conditions, such as in the presence of strong acids, rearrangements involving the entire substituent could occur, although this is speculative without direct experimental evidence.
Applications of 3 3 N,n Dimethylamino Phenyl 2 Methyl 1 Propene As a Versatile Chemical Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
There is no specific information available in the reviewed scientific literature regarding the use of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene as an intermediate in the synthesis of complex organic molecules.
No published studies were identified that describe the use of this compound as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. General methods for synthesizing such heterocycles typically involve different starting materials and synthetic pathways nih.govresearchgate.netresearchgate.netsci-hub.boxethz.ch.
Research detailing the application of this compound in the construction of multi-functionalized scaffolds is not present in the available scientific literature. The design and synthesis of molecular scaffolds are well-documented, but current research focuses on other molecular hubs and building blocks nih.govmdpi.comresearchgate.netmdpi.com.
Monomeric Applications in Polymer Chemistry for Functional Materials
No specific data or research articles were found concerning the use of this compound as a monomer in polymer chemistry. While polymers containing dimethylamino functional groups are widely studied for their stimuli-responsive properties, these studies utilize different monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) mdpi.comnih.govnih.govresearchgate.netresearchgate.net.
There are no available studies on the synthesis of specialty polymers or copolymers that incorporate this compound as a monomeric unit. The existing body of research on functional copolymers focuses on other monomers nih.govrsc.org.
Information regarding the derivatization of this compound, either as a monomer or within a polymer chain, to tailor material properties could not be found in the reviewed literature.
Development as a Ligand or Precursor in Catalysis
There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a ligand or a precursor in the field of catalysis. Research on ligands for catalysis generally involves compounds with different structural motifs that can effectively coordinate with metal centers nih.govcnr.itmdpi.commdpi.com.
Future Research Directions and Emerging Opportunities for 3 3 N,n Dimethylamino Phenyl 2 Methyl 1 Propene
Exploration of Unconventional Reactivity Patterns and Synthetic Pathways
The inherent functionalities of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene—the nucleophilic aromatic ring, the electron-rich double bond, and the reactive allylic protons—suggest a rich and largely unexplored reactive landscape. Future research is poised to move beyond predictable transformations to uncover novel reactivity patterns.
Catalytic Functionalization: The allylic C-H bonds are prime targets for direct functionalization. While significant advances have been made in the allylic C-H functionalization of unactivated alkenes using transition metals like palladium, rhodium, and iridium, these methods are yet to be systematically applied to substrates as complex as this one. rsc.org Future work could explore group IX metal-catalyzed reactions to introduce new functionalities at the allylic position, offering a direct route to more complex molecules without pre-functionalization. rsc.org The N,N-dimethylamino group could act as a directing group in such transformations, potentially leading to high regioselectivity.
Hydroaminoalkylation and Related Additions: The catalytic hydroaminoalkylation of alkenes is a highly atom-economical method for synthesizing amines. ornl.gov Research into the intramolecular or intermolecular hydroaminoalkylation involving the propene unit could yield novel heterocyclic structures or complex diamines. Iridium-catalyzed hydroamination of allylic amines with aryl amines is a known method to produce 1,2-diamines with excellent regioselectivity. longchangchemical.com Similar strategies could be explored for this compound.
Cycloaddition Reactions: The electron-rich nature of the N,N-dimethylaniline ring and the reactivity of the propene moiety make this compound a candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with nitrones or other 1,3-dipoles could lead to the synthesis of complex nitrogen-containing heterocycles. researchgate.netacs.org The regioselectivity of such reactions, influenced by the electronic and steric properties of the substituents, would be a key area of investigation. researchgate.netacs.org
Novel Synthetic Pathways: Developing new synthetic routes to this compound and its derivatives is another crucial research direction. Multicomponent reactions offer an efficient way to build molecular complexity in a single step. A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been shown to be a practical method for synthesizing diverse allylic amines. guidechem.com Adapting such strategies could provide a modular and efficient synthesis of a library of related compounds.
| Potential Reaction Type | Key Reactive Site(s) | Potential Products |
| Catalytic Allylic C-H Functionalization | Allylic C-H bonds | Functionalized allylic amines, ethers, etc. |
| Hydroaminoalkylation | Propene C=C double bond | Complex amines, heterocyclic compounds |
| [3+2] Cycloaddition | Propene C=C double bond | Nitrogen-containing heterocycles (e.g., isoxazolidines) |
| Multicomponent Coupling | Multiple sites | Structurally diverse and complex allylic amines |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from laboratory-scale batch synthesis to industrial-scale production presents numerous challenges, including safety, reproducibility, and energy efficiency. longchangchemical.com Flow chemistry and automated synthesis platforms offer promising solutions to these challenges and represent a significant opportunity for the scalable production of this compound.
Flow Chemistry for Enhanced Safety and Efficiency: Continuous flow systems offer superior heat and mass transfer compared to batch reactors, which is particularly advantageous for managing exothermic reactions or handling hazardous reagents. scbt.com The synthesis of functionalized styrenes and related aryl alkenes has been successfully demonstrated in flow, for example, through sequential cyclocondensation and Friedel-Crafts reactions using heterogeneous catalysts. researchgate.net Such approaches could be adapted for the synthesis of the target compound, potentially improving yields, reducing reaction times, and enhancing safety. The use of microreactors can also enable chemistries that are difficult to scale up in batch due to issues like limited penetration of light in photochemical reactions or microwave irradiation. specialchem.com
Automation for High-Throughput Experimentation: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. rsc.org By enabling high-throughput screening of catalysts, solvents, and other reaction parameters, these systems can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. rsc.org This is particularly valuable for developing robust and scalable synthetic protocols.
Process Intensification: The principles of process intensification—which aim to develop smaller, cleaner, and more energy-efficient technologies—are central to modern chemical manufacturing. guidechem.com Integrating the synthesis of this compound into a process-intensified workflow, possibly combining reaction and purification steps in a continuous manner, would be a key goal for industrial application.
| Technology | Potential Advantage for Synthesis | Relevant Research Findings |
| Flow Chemistry | Improved heat/mass transfer, enhanced safety, scalability. scbt.comspecialchem.com | Successful flow synthesis of 3-aryl benzofuranones using heterogeneous catalysts. researchgate.net |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. rsc.org | Development of broadly applicable automated processes for small molecule synthesis. rsc.org |
| Process Intensification | Reduced equipment size, lower energy consumption, less waste. guidechem.com | Application of microreactors and multifunctional reactors in fine chemical production. chemicalbook.com |
Advanced Materials Science Applications Beyond Traditional Polymers
The unique combination of a polymerizable alkene, a functional aromatic amine, and an allylic group suggests that this compound could serve as a versatile monomer or building block for advanced materials with tailored properties.
Functional Polymers and Copolymers: While monoallyl compounds often yield low molecular weight polymers through free-radical polymerization due to degradative chain transfer, they can be effectively copolymerized with other vinyl monomers. ornl.gov Copolymerization of this compound with monomers like styrene (B11656) or acrylates could lead to functional polymers. The N,N-dimethylaniline moiety can impart specific properties, such as pH-responsiveness, hydrophilicity, and the ability to participate in charge-transfer interactions. epa.gov Styrene-based polymers containing amine functionalities have been explored for applications like gas adsorption. chemicalbook.com
Materials for Electronics and Optoelectronics: The N,N-dimethylaniline group is a well-known electron donor and has been incorporated into materials for organic electronics. Polymers with N,N-dimethylaniline end-groups have been used in photoinduced block copolymerization. nih.gov The target molecule could be a precursor for designing new organic semiconductors or materials for nonlinear optics. nih.gov
Cross-linked and High-Performance Materials: The allylic group offers a site for post-polymerization modification or cross-linking. For example, thermosetting resins based on diallyl phthalate (B1215562) exhibit excellent dimensional stability and electrical properties at high temperatures. guidechem.com The presence of the allylic group in polymers derived from this monomer could allow for the development of cross-linked materials with enhanced thermal and mechanical stability.
| Material Class | Potential Role of the Compound | Key Functional Group(s) |
| Functional Copolymers | Comonomer to introduce specific functionalities. | N,N-dimethylamino, Propene |
| Organic Electronics | Building block for electron-donating materials. | N,N-dimethylaniline |
| Thermosetting Resins | Cross-linkable monomer for high-performance materials. | Allylic group, Propene |
| Smart Coatings | Monomer for pH-responsive or stimuli-responsive coatings. | N,N-dimethylamino |
Challenges and Prospects for Comprehensive Understanding and Utilization of the Compound
Despite its potential, the successful utilization of this compound is contingent on addressing several challenges related to its synthesis, stability, and reactivity.
Synthetic Challenges: The synthesis of multi-functional molecules can be complex, often facing issues with chemoselectivity and competing reaction pathways. researchgate.net For instance, in the synthesis of functionalized styrenes, undesired side reactions such as oligomerization or polymerization can occur. nih.gov Developing a robust and selective synthesis for the target compound that avoids these pitfalls is a primary challenge.
Stability and Degradation: N,N-dimethylaniline and its derivatives can be susceptible to oxidation, often darkening on exposure to air. chemicalbook.com The long-term stability of the monomer and any resulting polymers would need to be thoroughly investigated, especially for applications in materials science where durability is crucial. The thermal stability of polymers containing tertiary amine groups can also be complex, with degradation pathways potentially involving cleavage of the amine side group. researchgate.netnih.gov
Polymerization Behavior: The presence of the amine group can potentially inhibit free-radical polymerization. longchangchemical.com Aromatic amines can act as polymerization inhibitors for certain monomers like styrene, though their effect on acrylates is less pronounced. longchangchemical.com Therefore, a detailed investigation into the polymerization kinetics and compatibility with different initiation systems would be necessary.
Toxicity and Environmental Impact: N,N-dimethylaniline is known to be toxic by ingestion, inhalation, and skin absorption, with effects on the central nervous system and blood. chemicalbook.comepa.gov A thorough toxicological assessment of this compound would be essential before any large-scale application, particularly in consumer-facing materials.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene?
- Methodological Answer : Synthesis optimization involves multi-step protocols with precise control of reaction parameters. Key steps include:
-
Temperature control : Maintaining 0–5°C during coupling reactions to minimize side-product formation.
-
Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates.
-
Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
-
Purification : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the pure product.
Parameter Optimal Condition Yield Improvement Temperature 0–5°C 15–20% Solvent DMF 25% Catalyst Pd(PPh₃)₄ 30%
Q. What spectroscopic techniques are critical for characterizing 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino group at δ 2.8–3.2 ppm) and confirms substitution patterns .
- FT-IR : Identifies C=C stretching (1620–1680 cm⁻¹) and N–CH₃ vibrations (2800–2850 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 230.1543) .
- UV-Vis/Fluorescence : Measures π→π* transitions (λabs ~350–400 nm) and emission profiles for photophysical studies .
Q. How does solvent polarity affect the stability of 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene?
- Methodological Answer : Stability assays in solvents with varying polarity (e.g., hexane, ethanol, DMSO) reveal:
- Nonpolar solvents : Enhance thermal stability (decomposition >120°C).
- Polar solvents : Accelerate hydrolysis of the propenyl group; use inert atmospheres (N₂/Ar) to mitigate degradation.
- Data Table :
| Solvent | Polarity Index | Stability (Half-life) |
|---|---|---|
| Hexane | 0.0 | >30 days |
| Ethanol | 5.2 | 7 days |
| DMSO | 7.2 | 2 days |
- Store in anhydrous hexane at –20°C for long-term stability .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene in Diels-Alder reactions?
- Methodological Answer :
- Electron-rich dienophile behavior : The dimethylamino group activates the propenyl moiety via resonance donation, accelerating cycloaddition with electron-deficient dienes.
- Kinetic studies : Use stopped-flow UV-Vis to monitor reaction rates (k ~10³ M⁻¹s⁻¹ in dichloromethane).
- DFT calculations : Reveal transition-state stabilization (~15 kcal/mol lower than non-substituted analogs) due to charge transfer .
Q. How can computational modeling predict the photophysical properties of 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene?
- Methodological Answer :
- TD-DFT simulations : Correlate HOMO-LUMO gaps with experimental λabs (error <10 nm).
- Solvatochromic shifts : COSMO-RS models predict emission maxima in solvents like toluene (λem ~450 nm) vs. methanol (λem ~480 nm) .
- Data Table :
| Solvent | Experimental λem (nm) | Predicted λem (nm) |
|---|---|---|
| Toluene | 450 | 442 |
| Methanol | 480 | 475 |
Q. How should researchers resolve contradictions in reported spectral data for 3-[(3--Dimethylamino)phenyl]-2-methyl-1-propene?
- Methodological Answer :
- Reproducibility checks : Validate NMR spectra across 400–700 MHz instruments to rule out artifacts.
- Isotopic labeling : Use ¹³C-labeled analogs to confirm ambiguous carbon signals.
- Meta-analysis : Compare data across peer-reviewed studies (e.g., λabs discrepancies resolved by solvent polarity corrections) .
- Collaborative validation : Share raw spectral data via platforms like PubChem or crystallography databases (e.g., CCDC) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
